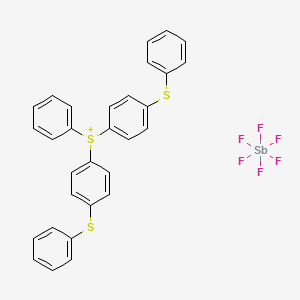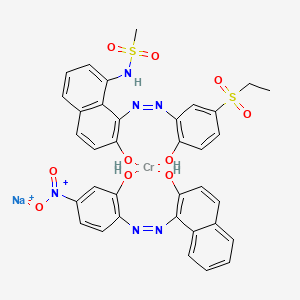
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: is a synthetic organic compound belonging to the piperidine family. This compound is characterized by the presence of two hydroxyl groups, a phenyl group, and an ethynyl group attached to a piperidine ring. The cis configuration indicates that the substituents on the piperidine ring are on the same side, which can influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with an acetylene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and ethynyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of hydroxyl, phenyl, and ethynyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: The trans isomer of the compound, with substituents on opposite sides of the piperidine ring.
1,3-Dimethyl-4-ethynyl-6-phenylpiperidine: A similar compound lacking the hydroxyl groups.
1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinedione: A compound with carbonyl groups instead of hydroxyl groups.
Uniqueness
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ethynyl groups also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
84687-60-5 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
(3S,4R,6S)-4-ethynyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H19NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h1,5-9,13,17-18H,10-11H2,2-3H3/t13-,14-,15-/m0/s1 |
InChIキー |
CCFDMNFFOBENMZ-KKUMJFAQSA-N |
異性体SMILES |
C[C@@]1(CN([C@@H](C[C@]1(C#C)O)C2=CC=CC=C2)C)O |
正規SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=CC=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)











